3-hydroxy-1-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSLETLNIMHXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Classical Synthetic Approaches to the 3-hydroxy-1-methylquinolin-2(1H)-one Core
The fundamental structure of this compound is typically assembled through intramolecular cyclization reactions. One prominent classical method involves the cyclization of appropriately substituted acyclic precursors. For instance, a clean, one-pot synthesis can be achieved starting from readily available N-phenylacetoacetamide derivatives. nih.gov This process proceeds through two key steps: an α-hydroxylation mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA), followed by an intramolecular condensation promoted by sulfuric acid. nih.gov The hydroxyl group introduced in the first step is well-tolerated in the subsequent acid-catalyzed cyclization. nih.gov
Another classical approach is the reductive cyclization of ethyl 3-(2-nitrophenyl)-3-oxopropanoate, which provides a pathway to the related 4-hydroxyquinolin-2(1H)-one core. researchgate.net Variations of the Conrad-Limpach and Knorr quinoline (B57606) syntheses, which involve the reaction of anilines with β-ketoesters or malonic esters followed by thermal cyclization, also represent foundational routes to the broader 4-hydroxy-2-quinolone class of compounds.
An unexpected but illustrative synthesis involves the reaction of 4-hydroxy-2-quinolones with a dimethylformamide/triethylamine (DMF/Et3N) mixture. nih.gov While intended for formylation, this reaction can lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov The proposed mechanism involves the initial generation of a 3-formyl-4-hydroxy-2-quinolone intermediate, which then reacts with a parent quinolone molecule to yield the methylene-bridged dimer. nih.gov
Novel and Advanced Synthetic Strategies for Derivatization
Modern synthetic efforts have focused on developing novel strategies to create diverse derivatives of the this compound scaffold, enhancing its utility in various scientific fields.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, offer an efficient route to complex molecules. mdpi.comorganic-chemistry.org A three-component cascade cyclization using aryl methyl ketones, aryl amines, and enaminamide reagents has been developed to construct the related 3-hydroxy-1H-pyrrolo[3,4-b]quinolin-1-one skeleton. researchgate.netuq.edu.au These one-pot, metal-free processes can form multiple carbon-carbon and carbon-nitrogen bonds simultaneously. researchgate.netuq.edu.au Another three-component approach for synthesizing functionalized quinolones involves the reaction of anilines, β-ketoesters, and aldehydes, demonstrating the power of MCRs to rapidly build molecular diversity. acs.org
Metal-catalyzed cross-coupling reactions are powerful tools for derivatization. Palladium catalysis, in particular, has been used for the C-H functionalization of 3-bromoquinolin-2(1H)-ones. nih.gov Using a bimetallic Pd(OAc)2/CuI system with a phosphine (B1218219) ligand, various azoles (such as benzoxazole, benzothiazole, and purine) can be coupled at the C3-position to furnish 3-(heteroaryl)quinolin-2(1H)-ones in good to excellent yields. nih.gov
Iron-catalyzed reactions provide a more sustainable alternative to palladium. An iron-complex has been shown to catalyze the intramolecular acceptorless dehydrogenative cyclization of amido-alcohols, yielding various substituted quinolin-2(1H)-ones. rsc.org This method provides access to unique substitution patterns not easily achieved through other means. rsc.org
Table 1: Examples of Metal-Catalyzed Derivatization A summary of representative metal-catalyzed reactions for the synthesis of quinolinone derivatives.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂/CuI, PPh₃, LiOᵗBu | 3-Bromoquinolin-2(1H)-one, Azoles | 3-(Heteroaryl)quinolin-2(1H)-ones | nih.gov |
| Iron Complex | Amido-alcohols | Substituted quinolin-2(1H)-ones | rsc.org |
Thermal rearrangement reactions represent a classic strategy in heterocyclic synthesis. While specific examples focusing solely on a thermal rearrangement to produce this compound are not prominently featured in recent literature, the principles are well-established. The Conrad-Limpach synthesis, for example, relies on the high-temperature cyclization of an anilinocrotonate, which can involve thermal rearrangements to yield 4-quinolinones. Applying such conditions to N-methylaniline derivatives could potentially serve as a pathway to the target scaffold.
A sophisticated strategy for creating derivatives involves the ring opening of a more complex heterocycle followed by recyclization. This has been demonstrated starting with 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. nih.govrsc.org The electron-deficient α-pyrone ring in this starting material is susceptible to nucleophilic attack. nih.gov Treatment with various carbon and nitrogen nucleophiles, such as cyanoacetamide, malononitrile (B47326) dimer, or 5-amino-pyrazoles, leads to the opening of the pyrone ring and subsequent recyclization to afford novel pyridine (B92270) and pyrazolopyridine derivatives that are tethered to the 4-hydroxy-1-methylquinolin-2(1H)-one core. nih.govrsc.org
Table 2: Ring Opening and Recyclization Products Examples of nucleophiles used and the resulting heterocyclic systems formed via reaction with 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione.
| Nucleophile | Resulting Heterocycle | Reference |
| Cyanoacetamide | Pyridine-3-carbonitrile derivative | nih.gov |
| Malononitrile Dimer | Dinitrile-substituted pyridine derivative | nih.gov |
| 1H-Benzimidazol-2-ylacetonitrile | Pyrido[1,2-a]benzimidazole derivative | nih.gov |
| 5-Amino-2,4-dihydro-3H-pyrazol-3-one | Pyrazolo[3,4-b]pyridine derivative | nih.govrsc.org |
One-pot syntheses are highly valued for their efficiency and reduced waste. A notable one-pot method for the core structure involves the PhI(OCOCF3)2-mediated α-hydroxylation of N-phenylacetoacetamide derivatives, followed by H2SO4-promoted intramolecular cyclization, all performed in a single reaction vessel. nih.gov
Furthermore, the unexpected one-pot synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) from 4-hydroxyquinolones and a DMF/Et3N mixture highlights an interesting one-pot transformation that proceeds through a tandem formylation-condensation sequence. nih.gov Multi-component reactions, by their nature, are also a major class of one-pot synthesis strategies. organic-chemistry.orgresearchgate.netuq.edu.au
Elucidation of Reaction Mechanisms
The formation of this compound involves intricate reaction pathways, the understanding of which is crucial for optimizing synthetic strategies and exploring the compound's reactivity. The elucidation of these mechanisms often relies on the study of related quinolinone syntheses and the characterization of transient species.
While a definitive, universally accepted mechanism for the synthesis of this compound is not extensively documented, a plausible pathway can be proposed based on established organic chemistry principles and related transformations. One such proposed pathway involves the intramolecular cyclization of an N-acyl-N-alkylaniline derivative.
A likely synthetic route starts with N-methylaniline, which is first acylated with a suitable reagent, such as an ester of haloacetic acid, to form an N-acetyl-N-methylaniline derivative. This intermediate then undergoes an intramolecular cyclization reaction. A plausible mechanism for the cyclization is a Dieckmann-type condensation or a related base-mediated intramolecular acylation.
The proposed mechanism can be outlined as follows:
Formation of the Enolate: In the presence of a strong base, a proton is abstracted from the α-carbon of the acetyl group of the N-acyl-N-methylaniline intermediate, forming a reactive enolate.
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the ester group attached to the nitrogen atom. This intramolecular attack leads to the formation of a cyclic β-keto ester intermediate.
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group, followed by decarboxylation under acidic or thermal conditions, would lead to the formation of a quinolinone ring system.
Tautomerization: The resulting ketone can then tautomerize to the more stable enol form, yielding the final product, this compound.
An alternative proposed pathway could involve the reaction of N-methylisatoic anhydride (B1165640) with a suitable C2 synthon. The reaction of isatoic anhydrides with nucleophiles is known to proceed through the formation of an isocyanate intermediate. researchgate.net In this scenario, the N-methylisatoic anhydride would first react to form an N-methyl-2-isocyanatobenzoyl derivative. Subsequent reaction with an appropriate nucleophile and intramolecular cyclization would lead to the quinolinone ring.
The table below summarizes key aspects of a proposed mechanistic pathway for the synthesis of this compound.
| Step | Description | Key Transformation |
| 1 | Enolate Formation | Deprotonation of α-carbon |
| 2 | Intramolecular Cyclization | Nucleophilic attack of enolate on ester carbonyl |
| 3 | Ring Closure | Formation of a six-membered ring |
| 4 | Tautomerization | Keto-enol tautomerism |
The progression of the reaction towards this compound is critically dependent on the formation and stability of key intermediates. The identification and characterization of these intermediates provide valuable insights into the reaction mechanism.
In the proposed intramolecular cyclization pathway, the enolate of the N-acyl-N-methylaniline derivative is a crucial reactive intermediate. Its formation is the rate-determining step in many base-catalyzed condensation reactions. The stability of this enolate, which can be influenced by the solvent and the nature of the base used, will directly impact the efficiency of the subsequent cyclization step.
Another significant intermediate is the cyclic β-keto ester formed after the intramolecular nucleophilic attack. This intermediate is often unstable and can readily undergo further transformations. Its presence can sometimes be inferred through spectroscopic analysis of the reaction mixture at different time points or by trapping experiments.
In syntheses involving isatoic anhydride, the N-methyl-2-isocyanatobenzoyl derivative is a key intermediate. researchgate.net Isocyanates are highly reactive electrophiles that can readily react with a variety of nucleophiles. The successful formation of the quinolinone ring from this intermediate depends on the controlled intramolecular reaction that outcompetes potential intermolecular side reactions.
The study of related quinolinone syntheses has provided evidence for the existence of analogous intermediates. For instance, in the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), a 4-formyl-2-quinolone intermediate has been identified. nih.gov This demonstrates the reactivity of the quinolinone core and the possibility of isolating or detecting intermediates under specific reaction conditions.
The following table highlights the key proposed intermediates and their roles in the synthesis of this compound.
| Intermediate | Proposed Role | Evidence/Analogy |
| Enolate of N-acyl-N-methylaniline | Nucleophile for intramolecular cyclization | Common in base-catalyzed condensation reactions. |
| Cyclic β-keto ester | Precursor to the quinolinone ring | Characteristic intermediate in Dieckmann condensations. |
| N-methyl-2-isocyanatobenzoyl derivative | Electrophilic species for cyclization | Known reactivity of isatoic anhydrides. researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on Molecular Interactions and Biological Activity
The biological activity of 3-hydroxy-1-methylquinolin-2(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Research has shown that the introduction of different functional groups at various positions can modulate the biological response. For instance, in the context of anticancer activity, the type of substituent on an aryl ring attached to a pyrimidine moiety, which is in turn linked to the 3-position of the 4-hydroxy-1-methylquinolin-2(1H)-one core, plays a critical role in determining cytotoxicity. Both electron-donating and electron-withdrawing groups on this peripheral aryl ring can influence the molecule's ability to interact with its target, leading to variations in potency.
Design Principles for Lead Compound Development
The development of lead compounds from the this compound scaffold is guided by several key design principles rooted in medicinal chemistry. A primary strategy is the exploitation of the "privileged scaffold" concept, where a core structure is known to interact with multiple biological targets. By decorating this scaffold with different functional groups, chemists can fine-tune the activity towards a specific target while minimizing off-target effects.
Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. This allows for the rational design of molecules that can fit precisely into the active site and form specific, high-affinity interactions. For instance, if a pocket in the target protein is known to be hydrophobic, introducing lipophilic substituents on the quinolinone ring can enhance binding affinity.
Another important principle is the concept of molecular hybridization, where two or more pharmacophores (moieties with known biological activity) are combined into a single molecule. This can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance mechanisms or achieving a more potent therapeutic effect. The this compound core is an excellent platform for this strategy, allowing for the attachment of other heterocyclic systems or bioactive fragments at various positions. The goal is to create novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.
Rational Design of Quinolinone-Based Hybrid Compounds
The versatility of the this compound scaffold lends itself to the rational design of hybrid compounds, where it is conjugated with other heterocyclic systems known for their biological activities. This approach aims to create novel molecules with enhanced potency and potentially new mechanisms of action.
Quinoline-Pyrimidine Hybrid Systems
The combination of the quinolinone and pyrimidine rings has yielded compounds with significant biological potential, particularly in the realm of anticancer research. A study focused on the synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones demonstrated that the nature of the substituent on the aryl ring of the pyrimidine moiety has a profound impact on cytotoxic activity.
The synthesis of these hybrids typically involves the reaction of α,β-unsaturated ketone derivatives of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with guanidine. The resulting compounds have been screened against various cancer cell lines, revealing potent cytotoxic effects. For instance, derivatives with a 4-chlorophenyl or a 4-methoxyphenyl group on the pyrimidine ring have shown significant activity against human squamous cell carcinoma (KB) and hepatocellular carcinoma (HepG2) cell lines. researchgate.net
Interactive Table: Cytotoxic Activity of Quinoline-Pyrimidine Hybrids against KB and HepG2 Cancer Cell Lines researchgate.net
| Compound ID | Ar (Substituent on Pyrimidine) | IC₅₀ (µM) - KB | IC₅₀ (µM) - HepG2 |
| 6a | C₆H₅ | 2.56 | 47.99 |
| 6b | 4-ClC₆H₄ | 1.33 | >100 |
| 6c | 4-BrC₆H₄ | 2.16 | >100 |
| 6d | 4-FC₆H₄ | 2.45 | >100 |
| 6e | 4-CH₃OC₆H₄ | 1.33 | >100 |
| 6f | 4-CH₃C₆H₄ | 1.87 | >100 |
| 6g | 2-thienyl | 3.12 | 89.38 |
The data indicates that electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy) at the para position of the aryl ring can lead to high potency against the KB cell line.
Quinoline-Thiadiazole Hybrid Systems
The conjugation of the quinolinone scaffold with a thiadiazole ring has been explored for the development of new antimicrobial agents. A series of 3-(2-(substituted 1,3,4-thiadiazol-2-ylamino)acetyl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized and evaluated for their antibacterial and antifungal activities.
The synthesis of these hybrids involves the initial preparation of 3-(bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one, which is then reacted with various 5-substituted-2-amino-1,3,4-thiadiazoles. The resulting compounds have shown promising activity against a range of bacterial and fungal strains. The nature of the substituent on the thiadiazole ring was found to be a key determinant of the antimicrobial spectrum and potency.
Interactive Table: Antimicrobial Activity of Quinoline-Thiadiazole Hybrids (Zone of Inhibition in mm) nih.gov
| Compound ID | R (Substituent on Thiadiazole) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 4a | -H | 12 | 11 | 10 | 11 | 10 | 12 |
| 4b | -CH₃ | 18 | 17 | 12 | 13 | 18 | 19 |
| 4c | -Cl | 17 | 18 | 11 | 12 | 19 | 18 |
| 4d | -OCH₃ | 14 | 13 | 12 | 11 | 13 | 14 |
| Ciprofloxacin | - | 20 | 21 | 18 | 19 | - | - |
| Fluconazole | - | - | - | - | - | 21 | 22 |
These results highlight that small alkyl and halo substituents on the thiadiazole moiety can enhance the antimicrobial activity of the hybrid molecule.
Other Heterocyclic Conjugates
Beyond pyrimidine and thiadiazole, the this compound scaffold has been conjugated with a variety of other heterocyclic rings to explore novel biological activities. The aim of creating such hybrids is to combine the pharmacophoric features of both moieties, potentially leading to compounds with improved potency, selectivity, or a different spectrum of activity.
Examples of other heterocyclic systems that have been attached to the quinolinone core include:
Triazoles: The 1,2,3-triazole ring, often introduced via "click chemistry," is a popular linker and pharmacophore in medicinal chemistry. Quinoline-triazole hybrids have been investigated for various activities, including antiviral and anticancer properties.
Oxadiazoles: The 1,3,4-oxadiazole ring is another five-membered heterocycle that has been incorporated into quinolinone structures to generate compounds with potential antibacterial and anticancer activities.
Benzoxazoles, Benzothiazoles, Indoles, and Benzimidazoles: More complex heterocyclic systems have also been coupled with the quinolinone core. For instance, 3-(heteroaryl)quinolin-2(1H)-ones have been synthesized and evaluated as potential inhibitors of protein folding machinery, such as Hsp90. nih.gov
The rationale behind selecting a particular heterocyclic partner is often based on its known biological profile. By creating these hybrid molecules, researchers aim to leverage the established activities of each component to generate novel drug candidates.
Positional Effects of Functional Groups on Activity
The regiochemistry of functional groups on the quinolinone ring is a critical factor that dictates the biological activity of this compound derivatives. The same substituent at different positions can lead to vastly different pharmacological profiles, highlighting the importance of precise structural control in drug design.
Structure-activity relationship studies have consistently shown that the substitution pattern on the benzo part of the quinolinone ring (positions 5, 6, 7, and 8) can significantly modulate activity. For example, in a series of inhibitors of a particular enzyme, a substituent at the 6- or 7-position might be optimal for activity, while the same group at the 5- or 8-position could be detrimental. This is often due to the specific topology of the target's binding site, where a substituent at one position may fit into a hydrophobic pocket, while at another position, it may cause a steric clash.
Furthermore, substitution at the 4-position of the quinolinone ring can also have a dramatic effect. For instance, the presence of a hydroxyl group at the 4-position, as seen in some of the hybrid systems, is crucial for certain biological activities. Modification of this hydroxyl group or its replacement with other functionalities can lead to a significant loss or change in activity.
The interplay between the substituents at different positions is also an important consideration. A favorable substituent at one position might only exert its full potential in the presence of a complementary group at another position. Therefore, a systematic exploration of the positional effects of various functional groups is essential for the optimization of lead compounds based on the this compound scaffold.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the fundamental electronic properties and geometric structure of molecules. These theoretical insights are invaluable for predicting reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing the geometrical configurations of organic compounds and identifying their nucleophilic and electrophilic sites. nih.gov For derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, DFT calculations are frequently performed using the B3LYP (Becke's three-parameter hybrid functional with Lee–Yang–Parr correlation functional) method combined with a 6-311++G(d,p) basis set. nih.govresearchgate.netbhu.ac.in This approach allows for the accurate computation of various molecular parameters, providing a reliable foundation for further analysis. nih.govresearchgate.net The calculations help in understanding the structural and spectral properties of these compounds. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
In studies of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, FMO analysis revealed significant variations in the HOMO-LUMO energy gap among different analogues. For instance, one synthesized compound (referred to as compound 3 in the study) exhibited the smallest energy gap (ΔE = 2.783 eV), indicating it is the most reactive, while another (compound 9) had the largest gap (ΔE = 3.995 eV), suggesting greater stability. nih.govresearchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gap for selected Quinolinone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 3 | -6.646 | -3.863 | 2.783 |
| Compound 9 | -7.142 | -3.147 | 3.995 |
Data sourced from a study on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue denotes regions of positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. wuxiapptec.com
For quinolinone derivatives, MEP surfaces are analyzed to ascertain these reactive sites. nih.govresearchgate.net The oxygen atoms and the π-system often show high electron density, marking them as active sites for electrophilic interactions. mdpi.com This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will engage with biological targets. nih.govresearchgate.net
Global reactivity descriptors are quantum chemical parameters that provide quantitative measures of a molecule's reactivity and stability. mdpi.com Key descriptors include:
Hardness (η): Measures the resistance to change in electron distribution. A molecule with a high hardness value is less reactive. nih.govresearchgate.net
Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Higher softness corresponds to higher reactivity. nih.govresearchgate.net
Electronegativity (χ): Describes the ability of a molecule to attract electrons. nih.gov
Chemical Potential (μ): Indicates the tendency of electrons to escape from a molecule. Stable molecules have negative chemical potentials. nih.gov
Studies on 4-hydroxy-1-methylquinolin-2(1H)-one derivatives have used these descriptors to compare the reactivity of various analogues. For example, a compound with a hardness value (η) of 1.998 eV was found to be the most stable and least reactive in a series, while another with a softness value (S) of 0.719 eV⁻¹ was identified as the most reactive. nih.govresearchgate.net
Table 2: Global Reactivity Descriptors for selected Quinolinone Derivatives
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) |
|---|---|---|---|
| Compound 3 | 1.392 | 0.719 | 5.255 |
| Compound 9 | 1.998 | 0.501 | 5.145 |
Data sourced from a study on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives. nih.govresearchgate.net
Theoretical investigations into the electronic properties of 3-hydroxy-1-methylquinolin-2(1H)-one derivatives also extend to their potential for applications in materials science. DFT calculations have been used to compute their non-linear optical (NLO) characteristics. nih.govresearchgate.net The results from these theoretical studies suggest that this class of compounds possesses properties that make them potentially suitable for future NLO applications. nih.govresearchgate.net
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity. nih.govresearchgate.netnih.gov
For derivatives of this compound, molecular docking studies have been conducted to investigate their interactions with various biological targets and to correlate these findings with their observed biological activity. nih.govresearchgate.net For example, docking analyses were performed using the topoisomerase IIβ protein (PDB ID: 4G0U) as a receptor to evaluate the anticancer potential of a series of synthesized quinolinones. nih.govresearchgate.net The studies revealed that the binding affinities varied among the compounds, with some showing strong interactions through hydrogen bonds with key amino acid residues like LYS 505, DC 13, and GLN 778. nih.gov
In another study, derivatives of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) were docked against the SARS-CoV-2 main protease (Mpro). The results showed good binding affinity, with one compound exhibiting a docking score of -8.6 kcal/mol, forming a critical hydrogen bond with the GLU166 residue in the active site. nih.gov
Table 3: Molecular Docking Binding Affinities for selected Quinolinone Derivatives
| Compound Series | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones | Topoisomerase IIβ | -7.74 to -9.5 (range for different derivatives) |
| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | SARS-CoV-2 Mpro | -8.6 (for the most potent derivative) |
Data sourced from molecular docking studies on quinolinone derivatives. nih.govnih.gov
Preclinical Biological Evaluation and Mechanistic Studies
In Vitro Cellular and Molecular Assays
The preclinical assessment of 3-hydroxy-1-methylquinolin-2(1H)-one and its derivatives has unveiled a spectrum of biological activities, explored through a variety of in vitro cellular and molecular assays. These studies are fundamental in elucidating the compound's potential therapeutic applications by examining its interactions with biological targets at a molecular level.
Derivatives of the 3-hydroxyquinolin-2(1H)-one scaffold have been identified as modulators of specific enzyme activities. Research has shown that these compounds can act as protectors of human phenylalanine hydroxylase (hPAH) activity. nih.govresearchgate.net Phenylketonuria is a genetic disorder caused by deficient hPAH activity, making the stabilization of this enzyme an attractive therapeutic strategy. nih.gov
Studies using electron paramagnetic resonance spectroscopy revealed that 3-hydroxyquinolin-2(1H)-one compounds influence the coordination of the non-heme ferric center within the enzyme's active site. nih.govresearchgate.net Furthermore, surface plasmon resonance studies demonstrated that the natural substrate, L-phenylalanine, can outcompete these compounds. nih.govresearchgate.net Certain designed derivatives were found to functionally stabilize the hPAH protein, an effect observed in both purified recombinant protein and cellular models. nih.govresearchgate.net One of the compounds was also found to bind to the N-terminal regulatory domain, separate from the allosteric L-Phe binding site. researchgate.net
The N-methyl-D-aspartate (NMDA) receptor, crucial for excitatory neurotransmission in the central nervous system, requires both glutamate (B1630785) and glycine (B1666218) for activation. nih.gov The NR1 subunit of the receptor forms the glycine binding site. nih.gov Specific derivatives, namely 3'-(arylmethyl)- and 3'-(aryloxy)-3-phenyl-4-hydroxyquinolin-2(1H)-ones, have been developed and identified as orally active antagonists of the glycine co-agonist site on the NMDA receptor. acs.org Structural studies of the NR1 ligand-binding core show that the cleft of its "clamshell" structure remains open when an antagonist is bound, in contrast to the closed conformation induced by agonists like glycine. nih.gov
The influence of quinolinone derivatives extends to the modulation of key cellular signaling pathways implicated in cancer. A series of quinolone-2-(1H)-ones has been investigated as inhibitors of the Hedgehog Signaling Pathway (HSP). rsc.org The most active compounds demonstrated a downregulation of the HSP, evidenced by a reduction in Gli expression and decreased mRNA levels of key pathway components Ptch1 and Gli2. rsc.org
Furthermore, other quinoline (B57606) derivatives have been shown to induce cytotoxicity in cancer cells by affecting proteins central to cell survival and proliferation. nih.gov Studies on a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline revealed an upregulation of the apoptotic protein caspase-3 and the tumor suppressor protein p53. nih.gov Concurrently, the compound led to a significant decrease in the secretion of vascular endothelial growth factor (VEGF) and reduced the expression of proliferation markers such as proliferating cell nuclear antigen (PCNA) and Ki67 in various cancer cell lines. nih.gov
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies are critical for identifying potential anticancer agents. A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, demonstrated significant cytotoxic activity with varying IC₅₀ values across different cell lines: 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549). nih.gov
Another study focusing on 3-(heteroaryl)quinolin-2(1H)-ones reported growth-inhibitory potency against multiple cancer cell lines, including the MDA-MB-231 breast cancer line. nih.gov One of the most effective compounds in this series showed a significant ability to inhibit cell growth in prostate cancer cell lines. nih.gov Additionally, other synthesized derivatives demonstrated favorable efficacy in HepG-2 liver cancer cells, with IC₅₀ values ranging from 8.79 to 17.78 µM, comparable to the reference drug cisplatin. nih.gov
| Compound Class | Cell Line | Reported Activity (IC₅₀/GI₅₀) | Source |
|---|---|---|---|
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | nih.gov |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | HCT-116 (Colon Carcinoma) | 23 µg/mL | nih.gov |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 (Breast Adenocarcinoma) | 3.1 µg/mL | nih.gov |
| 5-methyl-5H-indolo[2,3-b]quinoline derivative (BAPPN) | A549 (Lung Carcinoma) | 9.96 µg/mL | nih.gov |
| 3-(Heteroaryl)quinolin-2(1H)-one derivative (3b) | PC-3 (Prostate Cancer) | 28 µM (GI₅₀) | nih.gov |
| 4-Hydroxy-1-methylquinolin-2(1H)-one derivative | HepG2 (Hepatocellular Carcinoma) | 8.79–17.78 µM | nih.gov |
Quinolone analogs have been investigated for their ability to inhibit the growth of pathogenic microbes. A study of 4-hydroxy-2-quinolone analogs revealed that the type of substituent and the length of an alkyl side chain significantly impact antimicrobial activity. nih.gov While many analogs showed minimal activity against the bacteria Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), two compounds, 3i and 3j, exhibited significant inhibitory activity against S. aureus. nih.gov The study also assessed antifungal activity against the pathogenic fungus Aspergillus flavus, with some analogs showing potency. nih.gov It was noted that the most potent compounds against S. aureus also showed the highest antifungal activity. nih.gov Other research on 2(1H)-quinolinone derivatives tethered to a 1,3,5-triazine (B166579) moiety showed moderate activity against bacterial strains like Bacillus subtilis and Pseudomonas aeruginosa, as well as against fungi. icm.edu.pl
| Compound Class | Organism | Activity Type | Key Findings | Source |
|---|---|---|---|---|
| 4-Hydroxy-2-quinolone analogs (3i, 3j) | Staphylococcus aureus | Antibacterial (Gram-positive) | Exhibited significant inhibitory activity. | nih.gov |
| 4-Hydroxy-2-quinolone analogs | Escherichia coli | Antibacterial (Gram-negative) | Possessed almost no activity. | nih.gov |
| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | Antifungal | Activity varied based on substitution; compounds 3i and 3j showed highest potency. | nih.gov |
| 2(1H)-quinolinone-triazine derivatives (8a, 8d, 8e, 8f) | Various bacteria | Antibacterial | Showed moderate activity. | icm.edu.pl |
| 2(1H)-quinolinone-triazine derivatives (8a, 8b, 8e, 8f) | Various fungi | Antifungal | Showed moderate activity. | icm.edu.pl |
The antioxidant potential of quinolone derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow that can be measured spectrophotometrically. sapub.orguniv.kiev.ua
Studies on novel quinolone derivatives have demonstrated their free radical scavenging ability. nih.gov The majority of tested compounds in one study showed moderate to good interaction with the DPPH radical. nih.gov The antioxidant activity is influenced by the molecular structure, with one derivative exhibiting the highest activity attributed to the presence of both trifluoromethyl (CF₃) and bromine (Br) substituents along with an acetyl group on the quinoline moiety. nih.gov Another study isolated 4-hydroxy-3-methyl-2(1H)-quinolone from a bacterium and confirmed its antioxidant activity. nih.gov
In Vivo Preclinical Model Studies (Non-Human)
Specific experimental data from in vivo studies in non-human animal models detailing the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound are not extensively documented in the reviewed scientific literature. Such studies are essential to understand the compound's behavior in a biological system. mdpi.com While pharmacokinetic data exists for some natural products containing different chemical backbones, direct extrapolation to this specific quinolinone is not feasible. mdpi.com
In the absence of direct experimental metabolic data, in silico computational tools like SwissADME provide valuable predictions regarding the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.gov SwissADME analysis for derivatives of this compound has suggested that these compounds generally possess favorable drug-like properties, adhering to established principles such as those defined by Lipinski, Ghose, and Veber. nih.gov
An in silico SwissADME analysis of this compound provides the following predictions:
| Property Category | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical Properties | Formula | C₁₀H₉NO₂ | - |
| Molecular Weight | 175.18 g/mol | Within the desirable range for oral bioavailability (<500 g/mol). | |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Suggests good intestinal absorption and cell membrane permeability (typically <140 Ų). | |
| Rotatable Bonds | 0 | Low number indicates good oral bioavailability and conformational rigidity. | |
| Lipophilicity & Solubility | Log P (iLOGP) | 1.27 | Indicates balanced lipophilicity, favorable for solubility and permeability. |
| Water Solubility (ESOL) | LogS = -2.10 (Moderately Soluble) | Sufficient solubility for absorption and distribution. | |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | Predicted to be capable of crossing the blood-brain barrier. | |
| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Fulfills the criteria for a likely orally active drug. |
| Bioavailability Score | 0.55 | Indicates a high probability of having good oral bioavailability. | |
| Medicinal Chemistry | Cytochrome P450 (CYP) Inhibition | Predicted inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions via inhibition of key metabolic enzymes. |
| PAINS Alert | 0 alerts | No alerts for pan-assay interference compounds, suggesting specific biological activity. |
This data is generated based on predictive models from SwissADME and requires experimental validation.
Direct experimental assessment of the bioavailability of this compound in animal models is not available in the cited literature. However, the in silico SwissADME predictions provide a preliminary indication. The calculated bioavailability score of 0.55 suggests a high probability that the compound would exhibit good oral bioavailability if tested in an in vivo system. nih.gov This prediction is supported by its favorable physicochemical properties, such as low molecular weight, optimal lipophilicity, and high predicted gastrointestinal absorption. nih.gov
Mechanistic Insights into Biological Activity
The biological activity of this compound and its derivatives appears to stem from its ability to interact with specific enzymatic and signaling pathways.
The anti-inflammatory effects are likely mediated through the downregulation of the NF-κB signaling pathway. nih.gov By preventing the nuclear translocation of NF-κB, the compound can inhibit the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. nih.gov This action effectively dampens the inflammatory cascade at a critical control point.
The antiviral activity is primarily attributed to the inhibition of essential viral enzymes. nih.gov For influenza virus, the mechanism involves the chelation of metal ions in the active site of the viral polymerase's endonuclease subunit, thereby preventing the "cap-snatching" process required for viral mRNA synthesis. nih.gov For other viruses, such as coronaviruses, related compounds show potential to inhibit the main protease (Mpro), which would disrupt the processing of viral polyproteins and halt the formation of a functional replication complex. nih.gov The core 3-hydroxy-2-one structure appears to be an effective pharmacophore for coordinating with metal ions in enzyme active sites. nih.gov
Identification of Molecular Targets
There is no specific information available in the reviewed literature identifying the molecular targets of this compound.
Understanding Cellular Processes Affected
There is no specific information available in the reviewed literature detailing the cellular processes affected by this compound.
The Versatile Applications of this compound in Chemical Biology and Materials Science
The quinolinone scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of applications. This article focuses specifically on the non-clinical applications of a particular derivative, this compound, in the realms of chemical biology and materials science. We will explore its development as a chemical probe, its integration into functional materials, and its potential in chemo-sensing applications.
Applications in Chemical Biology and Materials Science Non Clinical Focus
The unique electronic and structural characteristics of the 3-hydroxy-1-methylquinolin-2(1H)-one molecule make it a valuable building block and functional agent in various scientific and industrial fields, extending beyond medicinal chemistry.
The quinolinone core structure is a well-established platform for the development of fluorescent probes. The photophysical properties of quinolinone derivatives can be fine-tuned by chemical modification, making them suitable for various sensing and imaging applications nih.gov. Compounds with a quinolinone ring can exhibit useful optical properties, which are essential for their function as probes in biological assays, such as those measuring mitochondrial membrane potential biosynth.com.
The 3-hydroxy-2(1H)-quinolone framework, closely related to the subject compound, demonstrates the ability to chelate metal ions. Derivatives have been shown to bind to two metal ions within the active site of influenza endonuclease, a property that is frequently exploited in the design of chemical probes for specific metal cations nih.gov. The inherent reactivity and potential for fluorescence make this compound and its derivatives promising candidates for the rational design of novel chemical probes to investigate complex biological systems.
The oxidative degradation of industrial lubricants is a significant issue, leading to reduced performance and equipment failure. Antioxidant additives are crucial for extending the service life of these materials mdpi.com. Quinolinone derivatives, particularly those with hydroxyl groups, have been investigated as effective antioxidants for lubricating greases scirp.org.
The antioxidant mechanism of these phenolic compounds involves terminating radical chain reactions by donating a hydrogen atom, which results in a stable, less reactive radical scirp.orgprecisionlubrication.com. Research has shown that the efficiency of quinolinone derivatives is enhanced by the presence of both hydroxyl and alkyl groups within the molecular structure scirp.org.
A study on the antioxidant efficiency of a series of 4-hydroxy quinolinone derivatives in lubricating grease demonstrated their effectiveness in controlling oxidative deterioration. One of the compounds synthesized and tested was 3-(5-(2.4-dichlorophyenyl)-4.5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin(1H)-one, a complex derivative of the core structure of interest scirp.orgscirp.org. The performance of these additives was evaluated using standard industry tests (ASTM D-942 and ASTM D-664) that measure the drop in oxygen pressure and the change in total acid number as indicators of oxidation. scirp.orginra.fr
Table 1: Performance of Quinolinone Derivatives as Lubricating Grease Antioxidants
| Compound Designation | Chemical Structure Feature | Relative Antioxidant Efficiency (Oxygen Pressure Drop & Total Acid Number) | Reference |
|---|---|---|---|
| Compound I | Contains the 4-hydroxy-1-methylquinolin(1H)-one core | Moderate | scirp.org |
| Compound II | Contains a 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl moiety | Highest | scirp.org |
| Compound III | Contains a 1-butyl-4-hydroxy-quinolin-2(1H)-one core | Lowest | scirp.org |
The results indicated that the structure of the quinolinone compound significantly influences its antioxidant efficiency. The presence of a hydroxyl group combined with a butyl group (Compound III) was found to increase the ability to inhibit oxidation chain reactions effectively scirp.org. This demonstrates the successful integration of the this compound scaffold into functional materials to enhance their stability and performance.
The development of chemical sensors for biologically and environmentally important analytes is a major area of research. The quinoline (B57606) ring system is recognized as a valuable pharmacophore and a privileged structure in chemistry due to its stereoelectronic characteristics mdpi.com. These properties also make it a suitable foundation for chemo-sensors.
Quinolin-2(1H)-one derivatives are known to possess fluorescent properties that can be exploited for sensing applications, including indicator displacement assays nih.gov. Furthermore, the ability of quinoline structures to chelate metal ions like Fe(II) and Fe(III) is a key principle in the design of colorimetric or fluorescent sensors for these species mdpi.com.
While the direct application of this compound for the specific detection of amino acids is not extensively documented, its structural features suggest potential in this area. The hydroxyl and carbonyl groups of the quinolinone ring can act as hydrogen bond donors and acceptors, providing potential binding sites for analytes like amino acids. The antioxidant activity of related quinoline-2-one derivatives, which is dependent on active groups like -OH, suggests a reactivity that could be harnessed for detecting reactive oxygen species or other molecules that interact via redox mechanisms ekb.eg. The versatility of the quinolinone core allows for its modification to create tailored receptors for a wide range of target molecules.
Future Research Directions and Outlook
Emerging Synthetic Methodologies
The synthesis of 2-quinolones is a well-explored area, yet new methodologies are continually being developed to improve efficiency, yield, and access to novel derivatives. researchgate.netresearchgate.net Recent advancements focus on tandem reactions, sustainable catalysis, and the use of versatile starting materials.
One emerging strategy involves acid-catalyzed tandem reactions. For instance, 4-hydroxy-1-methylquinolin-2(1H)-one can react with propargylic alcohols in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH·H₂O) to form pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.gov This method provides a direct route to complex fused heterocyclic systems.
Microwave-assisted synthesis is another area gaining traction for its ability to accelerate reactions and improve yields, aligning with the principles of green chemistry. researchgate.net The intramolecular cyclization of β-ketoamides to form quinolin-2(1H)-ones, for example, can be performed efficiently under microwave irradiation.
Furthermore, novel approaches are being developed from versatile precursors. Ring-opening and recyclization reactions of compounds like 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles have been shown to produce a range of complex 3-substituted quinolinone derivatives. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Liebeskind–Srogl reaction, are also being employed for the C-H functionalization of 3-bromoquinolin-2-(1H)-ones to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. ulisboa.ptnih.gov
| Methodology | Starting Materials | Key Features | Product Class |
| Acid-Catalyzed Tandem Reaction | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | Friedel–Crafts-type allenylation, 6-endo-dig cyclization | Pyrano[3,2-c]quinolones |
| Microwave-Assisted Synthesis | β-ketoamides | Accelerated reaction times, improved yields, green chemistry | Quinolin-2(1H)-ones |
| Ring Opening & Recyclization | 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Use of carbon nucleophiles (e.g., cyanoacetamide) | 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones |
| Pd-Catalyzed Cross-Coupling | 3-bromoquinolin-2-(1H)-ones, various azoles | C-H functionalization | 3-(Heteroaryl)quinolin-2(1H)-ones |
Advanced Computational Approaches
Computational chemistry is a powerful tool for predicting the properties and potential applications of 3-hydroxy-1-methylquinolin-2(1H)-one and its derivatives. Density Functional Theory (DFT) calculations are frequently used to investigate the molecule's structural and electronic properties.
DFT, often at the B3LYP/6-311++G(d,p) level, is employed to determine optimized geometrical configurations and to compute various parameters. nih.govresearchgate.net These include analyzing the Frontier Molecular Orbitals (FMO), which helps in understanding the molecule's reactivity, and calculating the Molecular Electrostatic Potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Such calculations have been used to compare the reactivity of different quinolinone derivatives, noting that compounds with smaller energy gaps (ΔE) are generally softer and more reactive. nih.govresearchgate.net Additionally, DFT can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of newly synthesized compounds. nih.govresearchgate.net
Molecular docking is another crucial computational technique used to predict the binding affinity and mode of interaction between quinolinone derivatives and biological targets. nih.gov For example, docking studies have been conducted to investigate the interactions of these compounds with the active sites of enzymes like topoisomerase IIβ and the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.netnih.gov These studies help in rationalizing observed biological activity and guiding the design of more potent inhibitors. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, such as SwissADME analyses, are also performed to assess the drug-likeness of these compounds based on criteria like Lipinski's rule of five. nih.govresearchgate.net
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Structural optimization, FMO analysis, MEP mapping | Molecular geometry, reactivity indices, spectral simulation |
| Molecular Docking | Binding mode prediction | Ligand-protein interactions, binding affinity, virtual screening |
| ADME Predictions (e.g., SwissADME) | Drug-likeness assessment | Evaluation of pharmacokinetic properties |
Exploration of Novel Biological Targets (Preclinical)
The this compound core is a fertile ground for discovering compounds with novel biological activities. Preclinical research has identified several potential therapeutic targets for derivatives of this scaffold.
One significant area of investigation is oncology. Derivatives have shown promising anticancer activity, for instance, against HepG-2 liver cancer cells, with some compounds exhibiting IC₅₀ values comparable to the reference drug cisplatin. nih.govresearchgate.net The proposed mechanism for some of these derivatives involves the inhibition of topoisomerase IIβ. nih.govresearchgate.net Other related quinolinone carboxamides have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com The chaperone protein Hsp90, which is crucial for the stability of many proteins involved in tumor progression, has also been identified as a target for 3-(heteroaryl)quinolin-2(1H)-one analogues. nih.gov
In the field of infectious diseases, molecular docking studies have highlighted 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govresearchgate.net This suggests a possible role for these compounds in the development of anti-COVID-19 agents.
Furthermore, recent studies have explored the potential of 3-hydroxyquinolin-2(1H)-one derivatives as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest to the cosmeceutical industry for treating skin hyperpigmentation. Several derivatives have demonstrated potent inhibition of tyrosinase from Agaricus bisporus (abTYR), with IC₅₀ values in the low micromolar range. nih.gov
| Biological Target | Therapeutic Area | Key Findings |
| Topoisomerase IIβ | Oncology | Anticancer activity in liver cancer cell lines. nih.govresearchgate.net |
| Hsp90 | Oncology | Inhibition leads to destabilization of client proteins like CDK-1. nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Infectious Disease | Good binding affinity in molecular docking studies. nih.gov |
| Tyrosinase | Cosmeceuticals | Potent inhibition, suggesting use for skin hyperpigmentation. nih.gov |
Derivatization for Enhanced Academic Utility
The this compound scaffold is readily amenable to chemical modification, making it a valuable platform for creating diverse libraries of compounds for academic research and structure-activity relationship (SAR) studies.
Derivatization at the 3-position is a common strategy. The parent compound, 4-hydroxy-1-methyl-2(1H)-quinolone, serves as a versatile nucleophile. sigmaaldrich.com It can be used in reactions like the Claisen-Schmidt condensation with aromatic aldehydes to produce quinolinone-chalcone analogues, which are themselves valuable intermediates. It can also participate in ceric ammonium nitrate (CAN)-mediated oxidative cycloadditions with conjugated compounds to yield complex structures like dihydrofuroquinolinones. sigmaaldrich.com
Another approach is the synthesis of bridged dimers. For example, the reaction of 4-hydroxy-2-quinolones with dimethylformamide (DMF) and triethylamine can unexpectedly lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.govresearchgate.net These symmetric compounds have shown interesting biological potential and unique structural features. nih.gov
The synthesis of hybrid molecules is also a promising direction. By linking the quinolinone core to other pharmacologically active moieties, researchers can create compounds with potentially novel or dual modes of action. Examples include the synthesis of quinolinone–phenolic acid hybrids and quinolinone-reverse amides, which combine the quinolinone structure with natural antioxidants. mdpi.com These derivatization strategies not only expand the chemical space around the this compound core but also provide essential tools for probing biological systems and discovering new therapeutic leads.
Q & A
Q. How do substitution patterns differentiate this compound from analogous quinolines?
- Answer:
- Position 1 methylation : Enhances metabolic stability compared to unmethylated analogs .
- Hydroxy group at position 3 : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Comparative studies : 3-Ethyl-4-hydroxy derivatives show altered logP values and improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
